molecular formula C12H17N5O5 B3282041 Guanosine, 1-methyl-3'-O-methyl- CAS No. 74466-66-3

Guanosine, 1-methyl-3'-O-methyl-

Cat. No.: B3282041
CAS No.: 74466-66-3
M. Wt: 311.29 g/mol
InChI Key: FKWCSDZDAGWXEN-IOSLPCCCSA-N
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Description

Guanosine, 1-methyl-3’-O-methyl- is a modified nucleoside that plays a significant role in various biological processes. It is a derivative of guanosine, where the guanine base is methylated at the N1 position, and the ribose sugar is methylated at the 3’-O position. This compound is often studied for its involvement in RNA capping, which is crucial for the stability and function of messenger RNA (mRNA) in eukaryotic cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanosine, 1-methyl-3’-O-methyl- typically involves the methylation of guanosine at specific positions. One common method includes the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the methylation process .

Industrial Production Methods

Industrial production of this compound often employs enzymatic methods to ensure high specificity and yield. Enzymes such as methyltransferases are used to catalyze the methylation of guanosine at the desired positions. This method is advantageous as it reduces the formation of by-products and allows for a more environmentally friendly process .

Chemical Reactions Analysis

Types of Reactions

Guanosine, 1-methyl-3’-O-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Guanosine, 1-methyl-3’-O-methyl- can lead to the formation of corresponding oxo derivatives, while reduction can yield demethylated products .

Scientific Research Applications

Guanosine, 1-methyl-3’-O-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Guanosine, 1-methyl-3’-O-methyl- involves its incorporation into RNA molecules, where it acts as a cap analog. This cap structure is essential for the stability and proper functioning of mRNA. It interacts with cap-binding proteins and enzymes involved in mRNA processing, thereby influencing gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanosine, 1-methyl-3’-O-methyl- is unique due to its specific methylation pattern, which provides distinct biochemical properties. This compound is particularly effective in enhancing the stability and translational efficiency of mRNA, making it a valuable tool in both basic research and therapeutic applications .

Properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1-methylpurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O5/c1-16-10(20)6-9(15-12(16)13)17(4-14-6)11-7(19)8(21-2)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2,13,15)/t5-,7-,8-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWCSDZDAGWXEN-IOSLPCCCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C2=C(N=C1N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401303136
Record name Guanosine, 1-methyl-3′-O-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74466-66-3
Record name Guanosine, 1-methyl-3′-O-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74466-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanosine, 1-methyl-3′-O-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guanosine, 1-methyl-3'-O-methyl-
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Reactant of Route 6
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